molecular formula C15H14O3 B1671563 Equol CAS No. 531-95-3

Equol

Cat. No.: B1671563
CAS No.: 531-95-3
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
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Description

Equol is a metabolite derived from soy isoflavones, specifically daidzein, through the action of gut microbiota. It is a non-steroidal estrogen that can bind to estrogen receptors, exhibiting weak estrogenic effects. This compound exists in two enantiomeric forms, R-equol and S-equol, with S-equol being the more biologically active form. This compound has garnered significant attention due to its potential health benefits, including its role in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis .

Mechanism of Action

Target of Action

Equol is a major bacterial metabolite of the soy isoflavone daidzein . It is known to be a phytoestrogen that acts by binding to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This compound has higher biological activity than its precursor compound, daidzein, because it mediates many of its biological effects by binding to estrogen receptors .

Mode of Action

This compound’s interaction with its targets results in several changes. It is known to augment the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation . In astrocytes, this compound induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Biochemical Pathways

The conversion of daidzein into this compound takes place in the intestine via the action of reductase enzymes belonging to incompletely characterized members of the gut microbiota . This compound enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .

Pharmacokinetics

This compound is a very stable molecule that essentially remains unchanged when digested, and this lack of further metabolism explains its very quick absorption and high bioavailability . When this compound is consumed, it is rapidly absorbed and achieves a T max (rate of peak plasma concentration) in two to three hours .

Result of Action

This compound’s action results in several molecular and cellular effects. It can effectively reduce mitochondrial damage, oxidative stress, and apoptosis of osteoblasts induced by high glucose and fat . It also has potential efficacy in regulating both hormone levels and oxidative stress, suggesting that exposure to this compound may have an impact on cancer risk .

Action Environment

The ability to produce this compound may be influenced by shared environmental factors, although weak positive correlations between mothers and children have been reported . Other dietary constituents other than isoflavones might enhance this compound formation in this compound producers . At the same time, the host’s intestinal microbiota, lifestyle, and genetic factors affect the production of this compound .

Biochemical Analysis

Biochemical Properties

Equol plays a crucial role in biochemical reactions, particularly in the human gut where it is produced by certain bacteria. The production of this compound involves the interaction of several enzymes, including dihydrodaidzein reductase and tetrahydrodaidzein reductase. These enzymes catalyze the reduction of daidzein to dihydrodaidzein and subsequently to tetrahydrodaidzein, which is then converted to this compound. This compound interacts with estrogen receptors, particularly estrogen receptor beta, mimicking the effects of estrogen and influencing various physiological processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human skin cells, this compound has been shown to increase the expression of collagen, elastin, and tissue inhibitors of metalloproteinases, while decreasing the expression of metalloproteinases. These effects contribute to its anti-aging and antioxidant properties. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by binding to estrogen receptors and modulating their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors, particularly estrogen receptor beta. This binding activates the receptor and initiates a cascade of signaling events that lead to changes in gene expression. This compound also inhibits the activity of 5-alpha-dihydrotestosterone, a potent androgen, by binding to it and preventing its interaction with androgen receptors. This dual action of this compound on estrogen and androgen pathways underlies its diverse physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of estrogen receptors and continued modulation of gene expression. These effects are consistent with its potential benefits in reducing the risk of hormone-related cancers and alleviating menopause symptoms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as improved bone density and reduced risk of hormone-related cancers. At high doses, this compound can have toxic or adverse effects, including liver toxicity and disruption of normal hormonal balance. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the gut where it is produced by bacterial metabolism of daidzein. The key enzymes involved in this pathway include dihydrodaidzein reductase and tetrahydrodaidzein reductase. This compound can also influence metabolic flux and metabolite levels by modulating the activity of estrogen receptors and other signaling pathways. These interactions contribute to its diverse physiological effects and potential health benefits .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In the gut, this compound is absorbed into the bloodstream and distributed to various tissues, including the liver, skin, and bones. The localization and accumulation of this compound in these tissues are influenced by its binding to estrogen receptors and other cellular proteins. These interactions play a crucial role in mediating the physiological effects of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with estrogen receptors and other cellular proteins. This compound can be found in the cytoplasm and nucleus of cells, where it exerts its effects on gene expression and cellular function. Post-translational modifications and targeting signals may also influence the localization of this compound to specific compartments or organelles, further modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Equol can be synthesized through several chemical routes. One common method involves the reduction of daidzein using hydrogenation or other reducing agents. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of gut bacteria, such as Lactococcus garvieae and Slackia isoflavoniconvertens, are used to convert daidzein into this compound. The fermentation process involves:

Chemical Reactions Analysis

Types of Reactions: Equol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Equol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Equol is unique among soy isoflavone metabolites due to its strong estrogenic and antioxidant activities. Similar compounds include:

    Daidzein: The precursor to this compound, with weaker estrogenic activity.

    Genistein: Another soy isoflavone with potent estrogenic and antioxidant properties.

    Biochanin A: A methylated isoflavone with estrogenic activity.

This compound’s uniqueness lies in its ability to bind selectively to estrogen receptor beta and its higher bioavailability compared to other isoflavones .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058705
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94105-90-5
Record name 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94105-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Synthesis routes and methods II

Procedure details

A suspention of Palladium-on-charcoal (10%, 2.2 g) in glacial acetic acid (15 ml) was treated with oxygen for three days. The suspention catalyst was added to the solution of 4′,7-dihydroxy isoflavone (0.5 g, mmol) in diglume (60 ml). After 30 min. of catalytic hydrogenation at atmospheric pressure, the solution was filtered and washed with diglume and hot acetic acid. The combined filtrate were evaporoted by using water vacuum pump followed by high vacuum pump. The curde was dissolved in ethylacetate and wished with sodium bicarbonate (5%) and with water till neutral, dried (MgSO4) filtred and evaporeted to give pale white crude (0.385 g) which was recrystallized in aquoes ethanol to give 22a as white crystals (0.361 g), m.p. 156–158° C. (lit. 158° C.). Rfs=IR (KBr) 3380−2720 cm−1. δH (acetone-d6) 2.89 (2H, m, C-4-H2), 3.1 (1H, m, C-3-H), 3.94 (1H, t, J=10.38 Hz, C-2-HA), 4.18 (1H, m, C-2-HE), 6.29 (1H, d, JC-8-H & C-6-H=2.44 Hz, C-8-H), 6.37 (1H, dd, JC-6-H & C-7-H=8.24 Hz, JC-6-H & C-8-H=2.44 Hz, C-6-H), 6.82 (2H, dd, JC-3′-H & C-2′-H=8.55 Hz, JC-3′ & C-5-H=2.74 Hz, C-3′-H and C-5′-H or C-2′-H and C-6′-H), 6.89 (1H, d, JC-5-H & C-6-H=8.24 Hz, C-5-H), 7.16 (2H, dd, JC-2′-H & C-5′-H=8.24 Hz, JC-2′-H & C-6′-H=2.74 Hz, C-2′-H and C-6′-H or C-3′-H and C-5′-H), 8.15 (1H, br s, C-7-OH or C-4′-OH) and 828 (1H, br s, C-4′-OH or C-7-OH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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